molecular formula C38H35N5O6 B142586 N6-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine CAS No. 140712-79-4

N6-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine

Cat. No. B142586
M. Wt: 657.7 g/mol
InChI Key: LFXBQKFIXWICJR-WIHCDAFUSA-N
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Description

N6-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine is a chemically modified nucleoside derivative. The modification at the N6 position with a benzoyl group and at the 3' position with a dimethoxytrityl group suggests that this compound is likely used in the synthesis of oligonucleotides or for protection of nucleoside moieties during chemical reactions. Such modifications are common in the field of synthetic biology and medicinal chemistry, where they are used to alter the physical, chemical, and biological properties of nucleosides.

Synthesis Analysis

The synthesis of N6-adenosine and N6-2'-deoxyadenosine derivatives, including those with benzoyl protections, can be achieved through a one-step process. This involves the treatment of inosine or 2'-deoxyinosine with alkyl or arylamines in the presence of BOP and DIPEA in DMF, leading to the formation of the desired derivatives in good to excellent yields . This method is highly efficient and avoids the need for protection of sugar hydroxyl groups, which simplifies the synthesis process.

Molecular Structure Analysis

The molecular structure of N6-substituted 2'-deoxyadenosine derivatives can be quite complex. For instance, the crystal structure of N6-(4-nitrobenzyl)-β-D-2'-deoxyadenosine, a related compound, has been determined by single-crystal X-ray diffraction, revealing specific torsion angles and the spatial orientation of the substituent groups . Although the exact structure of N6-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine is not provided, it can be inferred that the benzoyl and dimethoxytrityl groups would similarly affect the molecule's conformation and properties.

Chemical Reactions Analysis

The reactivity of N6-2'-deoxyadenosine derivatives can be influenced by the substituents at the N6 position. For example, the presence of a benzoyl group can affect the stability of the compound under various conditions. In a related study, an N6-substituted deoxynucleoside was found to be more stable towards acid-catalyzed depurination than its N-benzoyldeoxyadenosine counterpart . This suggests that the benzoyl group in N6-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine may confer similar stability, affecting its behavior in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N6-2'-deoxyadenosine derivatives are significantly altered by the introduction of protective groups. For instance, the introduction of a carbamoylmethyl group at the N6 position of 2'-deoxyadenosine led to a strong decrease in the melting temperatures (Tm) of oligonucleotides containing this modified nucleoside . This indicates that the introduction of benzoyl and dimethoxytrityl groups in N6-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine would also impact its melting behavior, solubility, and overall stability, which are crucial parameters in the synthesis and application of such compounds.

Scientific Research Applications

DNA Adduct Formation and Analysis

N6-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine is implicated in the formation of DNA adducts, complex structures resulting from the covalent attachment of chemical compounds to DNA. These adducts play a crucial role in understanding the molecular mechanisms of carcinogenesis and genetic toxicity. For instance:

  • Identification of DNA Adducts in Asphalt Fume-Exposed Mice : A study developed a bioanalytical method using nanoflow liquid chromatography and hybrid quadrupole orthogonal acceleration time-of-flight mass spectrometry to identify polyaromatic hydrocarbon (PAH)-DNA adducts. This method facilitated the identification of N6-deoxyadenosine-benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide (N6-dA-BPDE) adducts in the lung tissue of mice exposed to asphalt fumes, highlighting the potential carcinogenic risks associated with such exposure (Wang et al., 2003).

  • Metabolic Activation and Carcinogenicity Studies : Research has elucidated the role of hepatic sulfotransferase activity in the metabolic activation, DNA adduct formation, and the carcinogenicity of specific compounds. The study provided insights into the formation of N6-(2',3'-dehydroestragol-1'-yl)deoxyadenosine adducts, contributing to our understanding of the complex mechanisms underlying chemical-induced carcinogenesis (Fennell et al., 1985).

Antinociception and Pain Management

The compound has also been studied in the context of pain management and antinociception, exploring its potential in modulating pain pathways:

  • Antinociception by Adenosine Analogs : Investigations have shown that spinal administration of adenosine analogs, including N6-cyclohexyladenosine, produces significant antinociception in thermal threshold tests. The study highlighted the role of adenosine A1 receptors in spinally mediated antinociception, shedding light on potential pain management strategies (Poon & Sawynok, 1995).

Safety And Hazards

The safety data sheets (SDS) for N6-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine were not provided in the search results . Therefore, the specific safety and hazard information is not available.

properties

IUPAC Name

N-[9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H35N5O6/c1-46-29-17-13-27(14-18-29)38(26-11-7-4-8-12-26,28-15-19-30(47-2)20-16-28)49-31-21-33(48-32(31)22-44)43-24-41-34-35(39-23-40-36(34)43)42-37(45)25-9-5-3-6-10-25/h3-20,23-24,31-33,44H,21-22H2,1-2H3,(H,39,40,42,45)/t31-,32+,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXBQKFIXWICJR-WIHCDAFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC4CC(OC4CO)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O[C@H]4C[C@@H](O[C@@H]4CO)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H35N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20579723
Record name N-Benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

657.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine

CAS RN

140712-79-4
Record name N-Benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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